1-(2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone
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Overview
Description
1-(2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a pyrrolidine ring and a diethylamino-substituted pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
1-(2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery for various therapeutic targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The diethylamino-pyridine moiety can interact with biological receptors or enzymes, modulating their activity. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Diethylamino-Pyridine Derivatives: Compounds with similar diethylamino-pyridine moieties, such as certain selective androgen receptor modulators (SARMs), exhibit comparable biological activities.
Uniqueness: 1-(2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to its specific combination of the pyrrolidine ring and diethylamino-pyridine moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H23N3O |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-[2-[6-(diethylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C15H23N3O/c1-4-17(5-2)15-9-8-13(11-16-15)14-7-6-10-18(14)12(3)19/h8-9,11,14H,4-7,10H2,1-3H3 |
InChI Key |
NBYDBWQXKWEWCR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C2CCCN2C(=O)C |
Origin of Product |
United States |
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